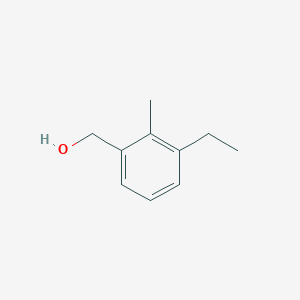

(3-Ethyl-2-methylphenyl)methanol

Description

Contextualization within Substituted Benzenemethanol Derivatives

Substituted benzenemethanol derivatives, often referred to as benzylic alcohols, are a cornerstone of modern organic chemistry. Their utility stems from the versatile reactivity of the benzylic hydroxyl group, which can be readily transformed into a wide array of other functional groups. These transformations include oxidation to aldehydes and carboxylic acids, conversion to benzylic halides for subsequent nucleophilic substitution reactions, and etherification.

The specific nature and position of the substituents on the benzene (B151609) ring profoundly influence the reactivity of the benzylic alcohol. In the case of (3-Ethyl-2-methylphenyl)methanol, the presence of the electron-donating ethyl and methyl groups at the ortho and meta positions relative to the hydroxymethyl group can impact the electronic density of the aromatic ring and the stability of potential reaction intermediates. This intricate interplay of steric and electronic effects sets it apart from simpler, unsubstituted or monosubstituted benzylic alcohols.

Significance as a Foundational Building Block in Advanced Chemical Architectures

The true value of this compound lies in its potential as a foundational building block for the synthesis of more complex and functionally rich molecules. The term "building block" in this context refers to a molecule that can be readily incorporated into a larger structure, bringing with it a specific set of chemical features.

Overview of Research Trajectories for Aromatic Alcohols

Current research involving aromatic alcohols is multifaceted, with several key trends highlighting the potential avenues for the application of this compound.

One major area of focus is the development of novel catalytic methods for the transformation of benzylic alcohols. This includes the use of transition metal catalysts for cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the benzylic position. Such methodologies could be applied to this compound to generate a diverse library of derivatives for biological screening or as monomers for polymerization.

Another significant research trajectory is the use of benzylic alcohols in the synthesis of pharmaceutically active compounds. Aryl- and heteroaryl-substituted methanols are common structural motifs in a wide range of drugs. The specific substitution pattern of this compound could be explored for its potential to interact with biological targets in a unique and desirable manner.

Furthermore, the field of materials science is increasingly looking towards highly substituted aromatic compounds for the development of new polymers and functional materials. The incorporation of the 3-ethyl-2-methylphenyl group could impart specific properties, such as altered solubility, thermal stability, or photophysical characteristics, to a polymer backbone.

Chemical and Physical Properties

Below are tables detailing some of the known and predicted properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 55262-15-2 |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Density | Not specified in available literature |

| Solubility | Not specified in available literature |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H NMR | Data not available in searched literature. Expected signals would include aromatic protons, a methylene (B1212753) group singlet for the CH₂OH, a quartet and a triplet for the ethyl group, and a singlet for the methyl group. |

| ¹³C NMR | Data not available in searched literature. Expected signals would include aromatic carbons, a carbon for the CH₂OH group, carbons for the ethyl group, and a carbon for the methyl group. |

| Infrared (IR) Spectroscopy | Data not available in searched literature. Expected characteristic peaks would include a broad O-H stretch (around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C stretches (aromatic). |

| Mass Spectrometry (MS) | Data not available in searched literature. The molecular ion peak (M⁺) would be expected at m/z = 150.22. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14O |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

(3-ethyl-2-methylphenyl)methanol |

InChI |

InChI=1S/C10H14O/c1-3-9-5-4-6-10(7-11)8(9)2/h4-6,11H,3,7H2,1-2H3 |

InChI Key |

OCDGENVBNLMBMK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CO)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethyl 2 Methylphenyl Methanol

Investigation of Established Chemo- and Regioselective Synthesis Routes

Traditional synthetic routes to (3-Ethyl-2-methylphenyl)methanol often rely on well-established transformations that offer high yields and predictable outcomes. These methods are foundational in the field and provide a benchmark for the development of new, more efficient protocols.

Reduction of Corresponding Carbonyl Compounds (e.g., Ketones and Aldehydes)

The reduction of a corresponding aldehyde, 3-ethyl-2-methylbenzaldehyde (B13463921), is a direct and efficient method for the synthesis of this compound. This transformation can be achieved using a variety of reducing agents, with the choice often depending on the desired selectivity and reaction conditions.

Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent, often used in alcoholic solvents like ethanol (B145695) or methanol, and is selective for aldehydes and ketones. Lithium aluminum hydride is a more powerful reducing agent and must be used in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). It readily reduces aldehydes, ketones, esters, and carboxylic acids.

The general reaction scheme involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of 3-ethyl-2-methylbenzaldehyde, followed by protonation of the resulting alkoxide to yield the desired benzylic alcohol.

Table 1: Comparison of Reducing Agents for Aldehyde Reduction

| Reducing Agent | Solvent | Reactivity | Workup |

| Sodium Borohydride (NaBH₄) | Protic (e.g., Ethanol) | Mild, selective for aldehydes/ketones | Aqueous |

| Lithium Aluminum Hydride (LiAlH₄) | Aprotic (e.g., THF, Diethyl Ether) | Strong, reduces most carbonyls | Acidic, aqueous |

While there is a lack of specific literature detailing the reduction of 3-ethyl-2-methylbenzaldehyde, the reduction of similar substituted benzaldehydes is well-documented. For instance, the reduction of 2-methylbenzaldehyde (B42018) is a standard transformation. vedantu.comnih.gov

Organometallic Approaches (e.g., Grignard or Organolithium Reagent Addition to Esters or Aldehydes)

Organometallic reagents provide a powerful tool for the formation of carbon-carbon bonds and can be employed in the synthesis of this compound. Grignard reagents and organolithium reagents are the most common choices for this type of transformation. masterorganicchemistry.comlibretexts.orglibretexts.org

One potential route involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with 3-ethyl-2-methylbenzaldehyde. This would result in the formation of a secondary alcohol, 1-(3-ethyl-2-methylphenyl)ethanol. To obtain the primary alcohol, this compound, a different strategy is required.

A more appropriate organometallic approach would involve the reaction of an organometallic reagent derived from 1-bromo-3-ethyl-2-methylbenzene (B12121560) with formaldehyde (B43269). The Grignard reagent, (3-ethyl-2-methylphenyl)magnesium bromide, can be prepared by reacting 1-bromo-3-ethyl-2-methylbenzene with magnesium metal in an ether solvent. Subsequent reaction with formaldehyde, a one-carbon electrophile, followed by an acidic workup, would yield this compound. libretexts.orglibretexts.org

Alternatively, the reaction of an organolithium reagent, such as (3-ethyl-2-methylphenyl)lithium, with formaldehyde would also produce the target molecule. Organolithium reagents are generally more reactive than their Grignard counterparts.

Direct Functionalization of Aromatic Rings Leading to Benzylic Alcohols

Direct functionalization of the aromatic ring of 1-ethyl-2-methylbenzene (B166441) to introduce a hydroxymethyl group at the 3-position presents a significant challenge due to the difficulty in controlling regioselectivity. However, recent advancements in C-H activation and functionalization offer potential pathways. nih.govchemrxiv.org

While direct hydroxymethylation of arenes is not a common standalone reaction, related functionalizations can provide precursors to the desired alcohol. For example, palladium-catalyzed meta-C-H functionalization of benzylic alcohol derivatives has been reported, although this typically involves a directing group to achieve the desired regioselectivity. nih.gov Research into the selective monooxidation of alkylated benzenes has also shown promise for the synthesis of benzylic alcohols. acs.org These methods often involve the formation of an intermediate, such as a mesylate, which can then be converted to the alcohol. acs.org

Exploration of Novel and Sustainable Synthetic Protocols

The development of new synthetic methods is increasingly driven by the principles of green chemistry and the demand for enantiomerically pure compounds. These modern approaches aim to improve efficiency, reduce waste, and provide access to specific stereoisomers.

Development of Catalytic Asymmetric Synthesis Approaches (if applicable to chiral derivatives)

While this compound itself is not chiral, the development of catalytic asymmetric methods is crucial for the synthesis of chiral benzylic alcohols in general. researchgate.netnih.govnih.gov These methods often involve the use of chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Approaches to asymmetric synthesis of benzylic alcohols include the asymmetric reduction of prochiral ketones and the asymmetric addition of organometallic reagents to aldehydes. nih.gov For instance, transition-metal-catalyzed asymmetric benzylic substitution reactions have been developed for the stereodivergent synthesis of benzylic alcohol derivatives. researchgate.net Biocatalytic methods, using enzymes such as cytochrome P450, have also been employed for the enantioselective hydroxylation of benzylic positions. thieme-connect.com

Although not directly applicable to the synthesis of the achiral this compound, these advanced methodologies are vital for the preparation of a wide range of structurally related chiral compounds with potential biological activity.

Application of Green Chemistry Principles in Synthesis (e.g., solvent-free reactions, atom economy)

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. This includes the use of less hazardous solvents, the development of catalytic reactions to reduce waste, and the design of processes with high atom economy.

In the context of synthesizing this compound, applying green chemistry principles could involve several strategies. For the reduction of 3-ethyl-2-methylbenzaldehyde, the use of catalytic transfer hydrogenation with a benign hydrogen donor could be a greener alternative to stoichiometric metal hydride reagents.

Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like water or supercritical carbon dioxide could significantly reduce the environmental footprint of the synthesis. The development of one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, can also improve efficiency and reduce waste. nih.gov While specific research on the green synthesis of this compound is limited, the broader trends in organic synthesis point towards the increasing adoption of these sustainable practices.

Flow Chemistry and Continuous Processing Techniques for Enhanced Efficiency

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch methods. mdpi.comnoelresearchgroup.com These benefits include improved safety, better heat and mass transfer, and the potential for automation and seamless integration of reaction and purification steps. mdpi.compolimi.it

In the context of synthesizing substituted benzylic alcohols like this compound, continuous flow processes can be particularly advantageous. For instance, the continuous hydrolysis of a corresponding substituted benzyl (B1604629) chloride can be achieved at elevated temperatures and pressures, with precise control over the molar ratio of reactants to maximize yield and minimize byproduct formation. google.com A study on the continuous preparation of benzyl alcohol demonstrated that reacting benzyl chloride with a large excess of water (10 to 70 times the molar amount) in a reactor with intensive mixing at temperatures between 80°C and 180°C can lead to high yields. google.com This approach avoids the use of reagents like sodium carbonate, thereby reducing salt waste and wastewater load. google.com

Furthermore, continuous flow setups are well-suited for reactions involving organometallic reagents, which are often highly reactive and require careful temperature control. The on-demand generation of organosodium reagents in a continuous flow reactor, followed by their reaction with appropriate electrophiles, provides a safe and efficient route to various alcohols. nih.gov This method allows for rapid metalation and subsequent quenching reactions, often with residence times of only a few seconds, which can be crucial for preventing degradation of sensitive intermediates. mdpi.comnih.gov The use of flow chemistry also facilitates the handling of hazardous reagents and reactions by containing them within a closed system, thus enhancing operational safety. noelresearchgroup.com

The bromination of benzylic compounds, a potential step in a multi-step synthesis of this compound, has also been successfully adapted to a continuous-flow protocol using N-bromosuccinimide, activated by a simple compact fluorescent lamp. organic-chemistry.org This method avoids the use of hazardous chlorinated solvents and allows for reactions to be carried out in safer alternatives like acetonitrile. organic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Solvent Effects and Temperature Control in Reaction Kinetics

In Grignard reactions, ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard due to their ability to stabilize the Grignard reagent. leah4sci.com THF is often preferred for less reactive aryl and vinyl halides. leah4sci.com A systematic evaluation of solvents for Grignard reactions has shown that 2-Methyltetrahydrofuran (2-MeTHF), a renewable solvent, can be an excellent alternative, offering comparable or even superior performance in terms of reaction efficiency and ease of workup. researchgate.net

Temperature control is equally crucial. Many synthetic steps, such as the formation of Grignard reagents and their subsequent reactions, are highly exothermic and require careful temperature management to prevent side reactions and ensure safety. For instance, the continuous hydrolysis of benzyl chloride is conducted at elevated temperatures (110°-150°C) to achieve a desirable reaction rate. google.com Conversely, some reactions, like certain metal-catalyzed couplings, may be performed at room temperature or even lower to enhance selectivity. organic-chemistry.org The reaction of transition metal chlorides with benzyl alcohol at low temperatures can lead to the formation of crystalline nano-objects, highlighting the profound effect of temperature on the final product's structure. acs.orgscirp.org

The optimization of reaction conditions often involves a systematic study of the interplay between solvent and temperature. For example, in the benzylation of alcohols, the choice between toluene (B28343) and trifluorotoluene as a solvent can significantly impact the reaction outcome, with the reaction proceeding at 90°C. beilstein-journals.org

Below is an interactive table summarizing the impact of different solvents on the yield of a model Grignard reaction with benzaldehyde.

This data illustrates that while THF is a standard and effective solvent, greener alternatives like 2-MeTHF can provide even better yields in certain applications. researchgate.net

Mechanistic Investigations of Reactions Involving 3 Ethyl 2 Methylphenyl Methanol

Elucidation of Reaction Mechanisms in its Formation

The synthesis of (3-Ethyl-2-methylphenyl)methanol primarily involves the reduction of its corresponding aldehyde, 3-ethyl-2-methylbenzaldehyde (B13463921), or the addition of a single-carbon nucleophile to this aldehyde. The steric hindrance imposed by the ortho-methyl and meta-ethyl groups on the phenyl ring plays a crucial role in influencing the pathways and transition states of these reactions.

Detailed Analysis of Transition States in Reduction Reactions

The conversion of 3-ethyl-2-methylbenzaldehyde to this compound is typically achieved through reduction, a process that involves the addition of a hydride ion (H⁻) to the carbonyl carbon. Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

The mechanism of reduction by these complex metal hydrides, while seemingly straightforward, involves a series of coordinated steps. In the case of sodium borohydride, the reaction is generally considered to proceed via a nucleophilic attack of the hydride from the borohydride complex onto the electrophilic carbonyl carbon. The transition state for this step is a four-centered arrangement where the boron and the carbonyl carbon are partially bonded to the transferring hydride, and the carbonyl oxygen is coordinated to the sodium ion. For 3-ethyl-2-methylbenzaldehyde, the presence of the ortho-methyl group would sterically hinder the approach of the bulky borohydride reagent, potentially leading to a higher activation energy for the transition state compared to an unhindered benzaldehyde.

Computational studies on related systems suggest that the geometry of the transition state is non-planar, with the hydride approaching the carbonyl carbon at an angle (the Bürgi-Dunitz angle), rather than perpendicularly. The ethyl and methyl substituents on the aromatic ring, while not directly participating in the bond-breaking and bond-forming events, influence the electronic environment and the steric accessibility of the carbonyl group, thereby affecting the energy of this transition state.

Pathways in Organometallic Additions to Aromatic Carbonyls

An alternative route to forming substituted benzyl (B1604629) alcohols like this compound, where the added group is not hydrogen, involves the use of organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi). nih.govresearchgate.net To synthesize the title compound via this method, one would start with 3-ethyl-2-methylbenzaldehyde and add a methyl Grignard (CH₃MgBr) or methyllithium (B1224462) (CH₃Li).

The mechanism of these additions involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the carbonyl carbon. nih.gov This forms a new carbon-carbon bond and a tetrahedral intermediate, specifically a magnesium or lithium alkoxide. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.

For 3-ethyl-2-methylbenzaldehyde, the steric hindrance from the ortho-methyl group is a significant factor. It can impede the approach of the nucleophilic organometallic reagent. Organolithium reagents are generally more reactive and less sensitive to steric hindrance than Grignard reagents and may provide better yields in such cases. researchgate.net The transition state for this nucleophilic addition would involve the coordination of the metal cation (Mg²⁺ or Li⁺) to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and guides the nucleophilic attack. The presence of the ortho-substituent forces the incoming nucleophile to approach from the less hindered face of the carbonyl group.

Examination of its Reactivity in Subsequent Chemical Transformations

This compound, as a primary benzylic alcohol, can undergo a variety of chemical transformations, including oxidation, etherification, esterification, and dehydration. The mechanisms of these reactions are again influenced by the electronic effects and steric hindrance imparted by the ethyl and methyl substituents on the aromatic ring.

Mechanistic Insights into Oxidation Reactions to Corresponding Carbonyls or Carboxylic Acids

The oxidation of this compound can yield either 3-ethyl-2-methylbenzaldehyde or 3-ethyl-2-methylbenzoic acid, depending on the oxidizing agent and reaction conditions. Common oxidants include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate - PCC), manganese-based reagents (e.g., potassium permanganate (B83412) - KMnO₄), and milder, more selective modern reagents. nih.govasianpubs.orgresearchgate.net

The mechanism for oxidation with a reagent like PCC, which typically stops at the aldehyde stage, generally involves the formation of a chromate (B82759) ester intermediate. asianpubs.org This is followed by a rate-determining E2-like elimination step where a base (such as pyridine) removes the benzylic proton, leading to the formation of the carbon-oxygen double bond and the reduction of Cr(VI) to Cr(IV). organic-chemistry.org Kinetic studies on substituted benzyl alcohols have shown that electron-donating groups on the aromatic ring can accelerate the reaction, which is consistent with the buildup of positive charge on the benzylic carbon in the transition state. researchgate.net For this compound, the electron-donating nature of the ethyl and methyl groups would be expected to facilitate this process, although the steric bulk might hinder the initial formation of the chromate ester.

Stronger oxidizing agents like potassium permanganate will typically oxidize the initially formed aldehyde further to the corresponding carboxylic acid.

Computational studies on the oxidation of benzyl alcohol have provided detailed energetic profiles of the reaction pathways, including the adsorption energies of the alcohol and the desorption energies of the products on catalyst surfaces. nih.govtandfonline.com These studies highlight the complexity of the reaction, which can involve multiple intermediates and transition states.

| Oxidation Product | Oxidizing Agent | General Mechanistic Feature |

| 3-Ethyl-2-methylbenzaldehyde | Pyridinium Chlorochromate (PCC) | Formation of a chromate ester followed by E2 elimination. asianpubs.orgorganic-chemistry.org |

| 3-Ethyl-2-methylbenzoic acid | Potassium Permanganate (KMnO₄) | Initial oxidation to the aldehyde, followed by further oxidation of the aldehyde hydrate. |

Pathways of Etherification and Esterification Reactions

Etherification of this compound to form an ether can be achieved through several methods, with the Williamson ether synthesis being a classic example. This reaction proceeds via an Sₙ2 mechanism where the alkoxide of this compound acts as a nucleophile, attacking an alkyl halide. learncbse.in However, due to the primary nature of the benzylic alcohol, acid-catalyzed etherification is also a viable, though potentially complex, pathway. Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water), generating a benzylic carbocation. This carbocation is stabilized by resonance with the aromatic ring. Another molecule of the alcohol can then act as a nucleophile, attacking the carbocation to form a protonated ether, which is then deprotonated to yield the final ether product. The steric hindrance around the benzylic carbon in this compound could slow down the rate of these reactions. nih.gov

Esterification , most commonly the Fischer esterification, involves the reaction of this compound with a carboxylic acid in the presence of an acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates it towards nucleophilic attack by the alcohol. rdd.edu.iq A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to form the ester. Each step in this process is reversible. Kinetic studies on the esterification of various alcohols have shown that the reaction rates are influenced by steric factors, with more hindered alcohols reacting more slowly. researchgate.netuobaghdad.edu.iq

| Reaction Type | Reagents | Key Mechanistic Steps |

| Etherification (Acid-catalyzed) | Acid (e.g., H₂SO₄), Heat | Protonation of alcohol, formation of benzylic carbocation, nucleophilic attack by another alcohol molecule. |

| Esterification (Fischer) | Carboxylic Acid, Acid Catalyst | Protonation of carboxylic acid, nucleophilic attack by alcohol, formation of tetrahedral intermediate, elimination of water. rdd.edu.iq |

Studies on Dehydration Reactions and Aromatic Rearrangements

The dehydration of this compound to form an alkene is typically carried out under strong acidic conditions with heating. The mechanism for the dehydration of a primary alcohol like this can proceed through either an E1 or E2 pathway. youtube.com

In an E1 mechanism , the alcohol is first protonated by the acid to form an alkyloxonium ion. This ion then departs as a water molecule, a good leaving group, to form a primary benzylic carbocation. This carbocation is stabilized by resonance with the benzene (B151609) ring. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the alkene. A significant consideration in E1 reactions is the possibility of carbocation rearrangements to form more stable carbocations. However, for a primary benzylic carbocation, rearrangement is less likely unless a more stable carbocation can be formed nearby.

In an E2 mechanism , a base removes a proton from the carbon adjacent to the hydroxyl-bearing carbon in a concerted step with the departure of the protonated hydroxyl group (water). This pathway avoids the formation of a discrete carbocation intermediate.

Given the steric hindrance around the benzylic position of this compound, which could disfavor the bimolecular E2 pathway, and the stability of the potential benzylic carbocation, an E1 mechanism is a plausible pathway for its dehydration. Aromatic rearrangements are not typically expected under these conditions unless more severe conditions are employed that could lead to isomerization of the alkyl groups on the benzene ring.

Derivatization and Chemical Transformations of 3 Ethyl 2 Methylphenyl Methanol

Functional Group Interconversions and Modulations

The hydroxyl moiety of (3-Ethyl-2-methylphenyl)methanol is the primary site for a host of functional group interconversions, enabling the synthesis of diverse derivatives for further study and application.

Synthesis of Ether and Ester Derivatives for Structure-Reactivity Studies

The conversion of this compound into its corresponding ethers and esters is a fundamental strategy for modifying its physicochemical properties and for probing structure-reactivity relationships.

Etherification: The synthesis of ether derivatives can be readily achieved through the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The subsequent reaction of this nucleophilic alkoxide with an alkyl halide furnishes the desired ether. For instance, the reaction of this compound with methyl iodide would yield (3-Ethyl-2-methylphenyl)methoxymethane. The general scheme for this transformation is depicted below:

A variety of alkyl halides can be employed to generate a library of ether derivatives, each with unique steric and electronic properties.

| Alkyl Halide | Product |

| Methyl Iodide | (3-Ethyl-2-methylphenyl)methoxymethane |

| Ethyl Bromide | Ethoxy(3-ethyl-2-methylphenyl)methane |

| Benzyl (B1604629) Chloride | (3-Ethyl-2-methylphenyl)(phenyl)methoxymethane |

Esterification: The synthesis of esters from this compound can be accomplished through several methods, most commonly via reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or with a more reactive acyl chloride or acid anhydride. These reactions afford esters with varying acyl groups, which can significantly influence the molecule's biological activity and physical characteristics.

The reaction with acetyl chloride, for example, would produce (3-Ethyl-2-methylphenyl)methyl acetate.

The table below illustrates potential ester derivatives that can be synthesized from this compound.

| Acylating Agent | Product |

| Acetic Anhydride | (3-Ethyl-2-methylphenyl)methyl acetate |

| Benzoyl Chloride | (3-Ethyl-2-methylphenyl)methyl benzoate |

| Propionyl Chloride | (3-Ethyl-2-methylphenyl)methyl propanoate |

Conversion to Alkyl Halides and other Activated Intermediates

The hydroxyl group of this compound can be transformed into a good leaving group, such as a halide, to facilitate subsequent nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for this purpose, converting the alcohol into the corresponding benzyl chloride or bromide, respectively. These activated intermediates are crucial for introducing a wide range of functionalities onto the benzylic position.

The reaction with thionyl chloride proceeds to yield 1-(chloromethyl)-3-ethyl-2-methylbenzene, a versatile synthetic intermediate.

Role as a Precursor in Complex Organic Synthesis

The derivatized forms of this compound serve as valuable building blocks in the construction of more elaborate molecular frameworks, including those found in natural products and pharmaceutical agents.

Integration into Multi-Step Synthetic Sequences for Natural Products or Pharmaceutical Scaffolds (non-clinical focus)

While specific examples of the direct incorporation of this compound into the total synthesis of a natural product are not prominently documented in the literature, its structural motif is present in various complex molecules. For instance, the core structure is related to components of certain bioactive compounds where the substituted benzyl unit is key to their biological function. The synthesis of novel tetracyclic scaffolds for potential kinase inhibitors has utilized precursors with similar substitution patterns, highlighting the potential of this compound derivatives in medicinal chemistry research. acs.org

Employment in Tandem or Cascade Reactions

The reactivity of the benzylic position in derivatives of this compound makes it a suitable candidate for tandem or cascade reactions. These processes, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. For example, a derivative of this compound could potentially participate in a tandem oxidation-olefination sequence or a cascade reaction involving an initial functionalization of the aromatic ring followed by a transformation at the benzylic position. While specific literature on this compound in such reactions is limited, the broader class of substituted benzylic alcohols is known to undergo these types of transformations.

Catalytic Transformations and Functionalization

Catalytic methods provide powerful tools for the selective functionalization of this compound and its derivatives.

The development of transition-metal-catalyzed C-H activation has opened new avenues for the direct functionalization of aromatic rings. unt.eduunt.edu Although direct catalytic C-H functionalization of this compound itself is a challenging area of research, its derivatives could be amenable to such transformations. For example, a directing group installed at the benzylic position could guide a metal catalyst to selectively functionalize one of the C-H bonds on the aromatic ring, allowing for the introduction of new substituents in a controlled manner.

Furthermore, catalytic oxidation of the benzylic alcohol to the corresponding aldehyde, (3-ethyl-2-methyl)benzaldehyde, is a fundamental transformation that provides access to a different class of compounds and further synthetic manipulations. Various catalytic systems, often employing transition metals and an oxidant, can achieve this transformation efficiently.

Hydrogenation/Dehydrogenation Studies

The interconversion between this compound and its corresponding aldehyde, 3-ethyl-2-methylbenzaldehyde (B13463921), is a key transformation involving hydrogenation and dehydrogenation processes. These reactions are typically catalyzed by transition metals and are fundamental in the synthesis of various organic compounds.

Dehydrogenation (Oxidation)

The dehydrogenation, or oxidation, of this compound yields 3-ethyl-2-methylbenzaldehyde. This transformation is a common and important reaction in organic synthesis for the preparation of aldehydes. A variety of catalytic systems have been developed for the selective oxidation of primary benzylic alcohols. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous substituted benzyl alcohols.

Common methods for the dehydrogenation of benzylic alcohols include the use of catalysts based on palladium (Pd), ruthenium (Ru), and iridium (Ir), as well as metal-free systems like those employing 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). For instance, catalytic acceptorless dehydrogenation (CAD) using Pd(II)-NHC (N-heterocyclic carbene) complexes has been shown to be effective for the conversion of various benzylic alcohols to their corresponding aldehydes. wikipedia.org These reactions often proceed under relatively mild conditions, sometimes requiring a base and an elevated temperature. wikipedia.org Another approach involves the use of a (μ-oxo)tetraruthenium cluster, which catalyzes the aerobic oxidation of primary alcohols to aldehydes with high selectivity. rsc.org

The following table summarizes representative catalytic systems used for the dehydrogenation of primary benzylic alcohols, which are applicable to this compound.

| Catalyst System | Oxidant/Conditions | Typical Substrate | Product | Key Features |

|---|---|---|---|---|

| Pd(II)-NHC complexes | Acceptorless, Base (e.g., KOH), Toluene (B28343), 100 °C | Secondary Benzylic Alcohols | Ketones | Effective for dehydrogenation, produces H₂ as a byproduct. wikipedia.org |

| (μ-Oxo)tetraruthenium cluster | O₂ or air, N,N-dimethylacetamide, 80-110 °C | Primary Benzylic Alcohols | Aldehydes | Simple and practical aerobic oxidation. rsc.org |

| TEMPO/NaOCl | Aqueous NaOCl, CH₂Cl₂/H₂O | Primary Alcohols | Aldehydes | Mild and selective oxidation. |

| Iridium complexes with a phenolate (B1203915) base | Chemical oxidant, o-dichlorobenzene, room temperature | Primary Alcohols | Aldehydes/Esters | Can lead to further oxidation or condensation products. organic-chemistry.org |

Hydrogenation

Hydrogenation of this compound can proceed in two main ways: reduction of the aromatic ring or hydrogenolysis of the benzylic alcohol. The selective hydrogenation of the aromatic ring while preserving the benzylic alcohol is a challenging transformation that typically requires specific catalysts and conditions to overcome the high stability of the benzene (B151609) ring. Catalytic hydrogenation of benzene rings usually necessitates harsh conditions, such as high pressures and temperatures, often using catalysts like rhodium, ruthenium, or nickel. acs.org

Conversely, the reduction of the corresponding aldehyde, 3-ethyl-2-methylbenzaldehyde, back to this compound is a more common hydrogenation reaction. This can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation with catalysts like platinum or palladium. youtube.com For instance, the chemoselective hydrogenation of aldehydes in the presence of other reducible functional groups can be achieved using manganese-based catalysts under mild, base-free conditions. nih.gov

Furthermore, the complete hydrogenation of the aromatic ring in related compounds, such as benzoic acid to produce benzyl alcohol, has been studied. For example, Pt/SnO₂ has been reported as an effective catalyst for the selective hydrogenation of benzoic acid to benzyl alcohol under milder conditions than previously reported. mdpi.com While this is the reverse transformation, it highlights the types of catalysts that can be active for transformations involving the aromatic ring and the benzylic functional group.

| Catalyst System/Reagent | Hydrogen Source | Substrate Type | Product Type | Key Features |

|---|---|---|---|---|

| Pt/SnO₂ | H₂ (30 bar), 190 °C | Benzoic Acid | Benzyl Alcohol | Selective hydrogenation of the carboxylic acid. mdpi.com |

| Manganese Pincer Complexes | H₂ (50 bar), 25 °C | Aromatic Aldehydes | Primary Aromatic Alcohols | Mild, base-free, and chemoselective. nih.gov |

| Ni/High Pressure | H₂ (100 atm), 150 °C | Benzene | Cyclohexane | Harsh conditions for complete ring reduction. acs.org |

| NaBH₄ or LiAlH₄ | - | Aldehydes/Ketones | Alcohols | Standard chemical reduction methods. youtube.com |

Carbon-Carbon Bond Forming Reactions Involving the Aromatic Ring or Benzylic Position

This compound can participate in carbon-carbon bond-forming reactions at two primary sites: the aromatic ring through electrophilic substitution or cross-coupling reactions, and the benzylic position, typically after conversion of the hydroxyl group to a better leaving group or through C-H activation.

Reactions at the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The ethyl and methyl groups are ortho-, para-directing and activating, while the hydroxymethyl group is weakly deactivating and meta-directing. The combined directing effects of the substituents will influence the regioselectivity of the substitution. Given the steric hindrance from the 2-methyl group, electrophilic attack is most likely to occur at the C4 and C6 positions, which are para and ortho to the ethyl group, respectively, and meta to the hydroxymethyl group.

A key example of C-C bond formation on an aromatic ring is the Friedel-Crafts alkylation . wikipedia.orglibretexts.org In this reaction, an alkyl halide or an alcohol, in the presence of a Lewis or Brønsted acid catalyst, can alkylate the aromatic ring. This compound itself could act as the alkylating agent to react with another aromatic compound, or it could be the substrate for alkylation by another electrophile. Various catalysts, including cerium(III) sulfate, have been shown to be effective for the Friedel-Crafts alkylation of aromatic compounds with benzyl alcohols. wikipedia.org

Reactions at the Benzylic Position

The benzylic position of this compound is activated and can undergo C-C bond formation through several modern synthetic methodologies. These reactions often involve the initial conversion of the hydroxyl group into a better leaving group or direct C-H activation.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. For benzylic alcohols, this typically involves an initial in-situ activation of the C-O bond.

Suzuki-Miyaura Coupling: This reaction can form a C-C bond between the benzylic carbon and an aryl or vinyl group from a boronic acid or its ester. Direct Suzuki-Miyaura coupling of benzyl alcohols has been achieved using palladium catalysts, providing an atom-economical route to diarylmethanes. organic-chemistry.org Nickel-catalyzed versions have also been developed for the coupling of benzylic alcohols with arylboronic acids. nih.gov

Heck Reaction: The Heck reaction typically couples an unsaturated halide with an alkene. wikipedia.org While less common for direct use with alcohols, tandem reactions where the alcohol is first converted to a halide or triflate in situ can facilitate this coupling. libretexts.org

The following table summarizes potential C-C bond-forming reactions applicable to this compound.

| Reaction Type | Reaction Site | Typical Coupling Partner | Catalyst/Reagent | Expected Product Type |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Aromatic Ring | Arene/Alkene | Lewis Acid (e.g., AlCl₃, Ce₂(SO₄)₃) | Diarylalkanes |

| Suzuki-Miyaura Coupling | Benzylic Position | Aryl/Vinyl Boronic Acid | Palladium or Nickel Catalyst | Diarylalkanes or Allylarenes |

| Heck Reaction | Benzylic Position (after derivatization) | Alkene | Palladium Catalyst | Substituted Alkenes |

Theoretical and Computational Studies on 3 Ethyl 2 Methylphenyl Methanol and Its Derivatives

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For (3-Ethyl-2-methylphenyl)methanol, the electron-donating nature of the alkyl (ethyl and methyl) substituents on the benzene (B151609) ring raises the energy of the HOMO, making the compound more susceptible to electrophilic attack compared to unsubstituted benzyl (B1604629) alcohol. The LUMO is primarily located on the antibonding orbitals of the aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity. Theoretical calculations, typically using Density Functional Theory (DFT), allow for the precise determination of these orbital energies.

Table 1: Illustrative Frontier Molecular Orbital Energies This data is representative and based on typical values for similarly substituted aromatic alcohols calculated using DFT methods.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.5 | Highest Occupied Molecular Orbital; associated with the π-system of the substituted benzene ring. |

| LUMO | -0.9 | Lowest Unoccupied Molecular Orbital; associated with the π*-antibonding system of the ring. |

| HOMO-LUMO Gap | 7.6 | Indicator of chemical stability and reactivity. |

The distribution of electron density in a molecule is rarely uniform, leading to regions of partial positive and negative charge. This distribution can be visualized using an electrostatic potential (ESP) map, which projects the calculated electrostatic potential onto the molecule's electron density surface.

In this compound, the most significant feature is the polarization caused by the highly electronegative oxygen atom of the hydroxyl group. This results in a region of high electron density (negative potential, typically colored red on an ESP map) around the oxygen atom. Conversely, the hydrogen atom of the hydroxyl group is electron-deficient (positive potential, colored blue), making it a potential hydrogen bond donor. The aromatic ring itself exhibits a complex potential surface, with the π-electron cloud creating a region of negative potential above and below the plane of the ring, while the ring protons are slightly positive. researchgate.net This charge distribution is crucial for understanding non-covalent interactions, such as how the molecule interacts with solvents or biological receptors. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a flexible molecule like this compound is not static. It exists as an ensemble of different spatial arrangements, or conformations, which can interconvert by rotation around single bonds.

Rotation around the single bonds, particularly the C(aryl)-C(methanol) and the C(methanol)-O bonds, gives rise to different conformers with varying energies. The steric bulk of the ortho-methyl group significantly influences the preferred orientation of the hydroxymethyl (-CH₂OH) group relative to the plane of the benzene ring.

Computational methods can map the potential energy surface (PES) by systematically rotating a specific dihedral angle and calculating the energy at each step. This reveals low-energy conformers (energy minima) and the energy barriers that must be overcome to transition between them. The rotational barrier is influenced by steric hindrance and electronic effects like hyperconjugation. For instance, the barrier to rotation around the C-C bond in ethane (B1197151) is a well-studied phenomenon caused by steric repulsion in the eclipsed conformation. researchgate.net In this compound, the interaction between the -OH group and the ortho-methyl group creates a more complex rotational profile with distinct energy barriers. msu.edu

Table 2: Representative Rotational Energy Barriers These values are hypothetical estimates based on data for analogous ortho-substituted benzylic systems.

| Rotation Axis | Rotational Barrier (kcal/mol) | Description |

|---|---|---|

| Ar-CH₂ Bond | ~4-6 | Hindered rotation due to steric clash between the hydroxymethyl group and the ortho-methyl substituent. |

The conformation of this compound is sensitive to its environment. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, allowing it to form strong intermolecular interactions with polar solvents like water or methanol. Molecular dynamics (MD) simulations can model the behavior of the molecule in a solvent box over time, providing a dynamic picture of its conformational preferences. researchgate.net

Reaction Pathway Calculations and Transition State Modeling

Theoretical chemistry can model the entire course of a chemical reaction, from reactants to products. This involves mapping the reaction pathway on the potential energy surface and identifying the highest energy point along this path, known as the transition state. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, a typical reaction could be the oxidation of the primary alcohol to an aldehyde. Computational modeling can be used to:

Determine the precise three-dimensional structure of the transition state.

Calculate the activation energy for the reaction.

Investigate the reaction mechanism, for example, whether it proceeds via a concerted or stepwise process.

These calculations provide a level of detail that is often inaccessible through experimental means alone, offering a complete energetic and structural profile of the reaction.

Computational Elucidation of Formation Pathways

The synthesis of this compound can be achieved through various synthetic routes, with the reduction of 3-ethyl-2-methylbenzaldehyde (B13463921) or the Grignard reaction of 3-ethyl-2-methylmagnesium bromide with formaldehyde (B43269) being common examples. Computational chemistry can elucidate the step-by-step mechanisms of these reactions, identifying the most energetically favorable pathways.

One of the most common methods for synthesizing substituted benzyl alcohols is the Grignard reaction. researchgate.net Ab initio molecular dynamics and DFT calculations have been instrumental in understanding the complex solution chemistry of Grignard reagents. nih.govbohrium.com For the formation of this compound from a suitable Grignard reagent and an aldehyde, computational models can predict the reaction's feasibility and mechanism. These models would typically involve calculating the energy profile of the reaction coordinate.

The elucidation of the formation pathway would involve:

Reactant Complexation: Modeling the initial interaction and coordination of the Grignard reagent with the carbonyl compound. The solvent's role, often tetrahydrofuran (B95107) (THF), is explicitly modeled as it significantly impacts the energetics and structure of the Grignard species. nih.govbohrium.com

Transition State Analysis: Locating the transition state for the nucleophilic addition of the Grignard reagent to the carbonyl carbon. The activation energy barrier calculated for this step is a key indicator of the reaction rate.

Intermediate and Product Formation: Characterizing the structure and stability of the magnesium alkoxide intermediate formed after the addition, and the final protonation step to yield this compound.

A hypothetical energy profile for the Grignard synthesis of this compound, as determined by DFT calculations, is presented in Table 1.

Table 1: Hypothetical DFT-Calculated Relative Energies for the Formation of this compound via a Grignard Reaction.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 3-ethyl-2-methylmagnesium bromide + Formaldehyde | 0.0 |

| Reactant Complex | Coordinated Grignard-aldehyde complex | -5.2 |

| Transition State | Nucleophilic addition transition state | +15.8 |

| Intermediate | Magnesium alkoxide intermediate | -25.4 |

| Product | This compound | -40.1 |

Note: These values are illustrative and represent a typical profile for such a reaction.

Prediction of Reactivity and Selectivity in Subsequent Transformations

A primary subsequent transformation for this compound is its oxidation to the corresponding aldehyde, 3-ethyl-2-methylbenzaldehyde. This reaction is of significant interest in fine chemical synthesis. Computational studies can predict the reactivity of the alcohol and the selectivity of the oxidation process.

The presence of the electron-donating ethyl and methyl groups on the phenyl ring is expected to influence the reactivity. Mechanistic studies on the oxidation of substituted benzyl alcohols have shown that electron-donating groups can facilitate the reaction by stabilizing the transition state. researchgate.net For instance, in oxidations involving hydride abstraction, the electron-rich phenyl ring can better support the developing positive charge.

Computational models, often using DFT, can quantify these electronic effects. Key parameters that can be calculated include:

Frontier Molecular Orbitals (FMOs): The energy of the Highest Occupied Molecular Orbital (HOMO) can indicate the molecule's ability to donate electrons. For this compound, the electron-donating substituents would be expected to raise the HOMO energy compared to unsubstituted benzyl alcohol, suggesting increased reactivity towards electrophilic oxidizing agents.

Activation Barriers: By modeling the reaction pathway for oxidation (e.g., via a metal-oxo species or a hydride transfer mechanism), the activation energy can be calculated. A lower activation barrier for this compound compared to benzyl alcohol would predict a faster reaction rate. semanticscholar.orgnih.gov

Adsorption Energies: In heterogeneous catalysis, such as the oxidation on a metal surface, DFT can be used to calculate the adsorption energies of the alcohol, the aldehyde product, and any potential byproducts on the catalyst surface. nih.gov The relative adsorption energies can help predict selectivity; for instance, if the aldehyde product desorbs more readily than the alcohol adsorbs, it can prevent over-oxidation to the carboxylic acid. nih.govresearchgate.net

Table 2 presents a comparative view of calculated parameters for the oxidation of benzyl alcohol versus a hypothetical this compound, illustrating how computational chemistry can predict reactivity trends.

Table 2: Predicted Computational Data for the Oxidation of Benzyl Alcohol vs. This compound.

| Compound | Relative HOMO Energy (eV) | Calculated Activation Energy for Oxidation (kcal/mol) | Predicted Relative Reactivity |

| Benzyl alcohol | 0 | 22.5 | 1 |

| This compound | +0.25 | 20.1 | >1 |

Note: These are representative values to illustrate the predicted effects of the alkyl substituents.

These computational predictions are invaluable for designing efficient and selective catalytic systems for the transformation of this compound and its derivatives. By understanding the electronic and steric factors that govern its reactivity, synthetic chemists can better choose reagents and conditions to achieve desired outcomes.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of (3-Ethyl-2-methylphenyl)methanol by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR Spectroscopy: This technique provides information about the chemical environment of the hydrogen atoms (protons). The expected chemical shifts (δ) in a solvent like CDCl₃ are influenced by the electron-donating effects of the ethyl and methyl groups on the aromatic ring.

Aromatic Protons: The three protons on the phenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to the substitution pattern, they would likely present as a complex multiplet or as distinct doublets and triplets, depending on their coupling with each other.

Benzylic Protons: The two protons of the methanol group (-CH₂OH) would likely appear as a singlet around δ 4.6-4.8 ppm. This singlet may show coupling to the hydroxyl proton if the sample is anhydrous.

Ethyl Group Protons: The methylene (B1212753) protons (-CH₂-) of the ethyl group would resonate as a quartet around δ 2.6-2.8 ppm, coupled to the methyl protons. The methyl protons (-CH₃) of the ethyl group would appear as a triplet around δ 1.2-1.4 ppm.

Methyl Group Proton: The single methyl group on the ring would appear as a singlet around δ 2.2-2.4 ppm.

Hydroxyl Proton: The hydroxyl proton (-OH) would appear as a broad singlet, with a chemical shift that can vary depending on concentration and solvent, but typically in the range of δ 1.5-3.0 ppm.

¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule. The number of distinct signals corresponds to the number of non-equivalent carbon atoms.

Aromatic Carbons: The six carbons of the benzene (B151609) ring would appear in the δ 120-145 ppm region. The carbons bearing the substituents (C-2 and C-3) and the carbon attached to the methanol group (C-1) would have distinct chemical shifts.

Benzylic Carbon: The carbon of the -CH₂OH group would be expected in the δ 60-65 ppm range.

Ethyl Group Carbons: The -CH₂- carbon would be around δ 25-30 ppm, and the -CH₃ carbon around δ 15-20 ppm.

Methyl Group Carbon: The carbon of the methyl group at the C-2 position would resonate around δ 15-20 ppm.

2D NMR Techniques: To confirm the assignments made from 1D NMR, techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be utilized. COSY would reveal the coupling relationships between protons (e.g., between the methylene and methyl protons of the ethyl group, and among the aromatic protons). HSQC would correlate each proton signal with its directly attached carbon atom.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| -CH₂OH | 4.6 - 4.8 | Singlet |

| Ar-CH₂CH₃ | 2.6 - 2.8 | Quartet |

| Ar-CH₂CH₃ | 1.2 - 1.4 | Triplet |

| Ar-CH₃ | 2.2 - 2.4 | Singlet |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | 120 - 130 |

| Aromatic C-Substituted | 135 - 145 |

| -CH₂OH | 60 - 65 |

| Ar-CH₂CH₃ | 25 - 30 |

| Ar-CH₂CH₃ | 15 - 20 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that identify the functional groups present in a molecule based on their vibrational modes.

O-H Stretch: A prominent, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a series of sharp bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). Aliphatic C-H stretches from the methyl, ethyl, and benzylic methylene groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). askthenerd.com

C=C Aromatic Stretch: The stretching of the carbon-carbon double bonds in the aromatic ring would result in one to three bands of variable intensity in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-O Stretch: The stretching vibration of the C-O single bond of the primary alcohol would be visible in the 1000-1075 cm⁻¹ range. theaic.org

Aromatic Bending: Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-C bonds of the aromatic ring and alkyl substituents.

Typical IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| -OH | Stretching | 3200 - 3600 (Broad) |

| Aromatic C-H | Stretching | 3010 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O | Stretching | 1000 - 1075 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation. For this compound (C₁₀H₁₄O), the molecular weight is 150.22 g/mol .

Molecular Ion Peak (M⁺): Aromatic alcohols typically show a discernible molecular ion peak. In this case, it would be observed at m/z = 150.

[M-1]⁺ Peak: A peak at m/z = 149, corresponding to the loss of a hydrogen atom from the benzylic position, is a common feature for benzyl (B1604629) alcohols.

[M-18]⁺ Peak: The loss of a water molecule (H₂O) from the molecular ion would result in a peak at m/z = 132. youtube.com

Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the methanol group can occur. However, the more favorable fragmentation is often the loss of substituents from the ring or the benzylic group.

Loss of Ethyl Group: Fragmentation involving the loss of the ethyl group (•C₂H₅) would lead to a fragment at m/z = 121.

Tropylium Ion Formation: Rearrangement to form a substituted tropylium ion is also possible, leading to characteristic aromatic fragment ions.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Identity |

|---|---|

| 150 | [M]⁺ |

| 149 | [M-H]⁺ |

| 132 | [M-H₂O]⁺ |

Chromatographic and Separation Techniques for Purity and Isomer Assessment

Chromatographic techniques are essential for determining the purity of a synthesized compound and for separating it from any isomers or byproducts.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas Chromatography (GC): As this compound is a relatively volatile compound, GC is a suitable technique for its analysis. Method development would involve:

Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5), would be appropriate.

Injector and Detector Temperature: The injector temperature would be set high enough to ensure rapid volatilization of the sample without thermal degradation (e.g., 250 °C). A Flame Ionization Detector (FID) would be suitable for detection, with a temperature typically set at 280-300 °C.

Oven Temperature Program: A temperature program would be developed to ensure good separation from any impurities. For example, starting at a lower temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds, and it is also well-suited for the purity assessment of this compound.

Mode of Chromatography: Reversed-phase HPLC would be the method of choice, given the non-polar nature of the compound. pharmaknowledgeforum.compharmaguru.co

Stationary Phase: A C18 or C8 column would provide good retention and separation. pharmaknowledgeforum.compharmaguru.co

Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol would be used as the mobile phase. A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent content, would likely be employed to ensure the elution of all components with good peak shape.

Detection: A UV detector would be used, with the detection wavelength set at a λmax of the compound's aromatic system (likely around 254 nm or 265 nm).

Chiral Chromatography for Enantiomeric Excess Determination (if applicable to chiral synthetic routes)

The structure of this compound itself is achiral as there is no stereocenter. The benzylic carbon is bonded to two identical hydrogen atoms. Therefore, the molecule does not have enantiomers, and chiral chromatography for the determination of enantiomeric excess is not applicable. This section would become relevant only if the synthetic pathway involved a chiral precursor or catalyst that could lead to diastereomeric products if other stereocenters were present in the molecule, which is not the case here.

X-ray Crystallography for Solid-State Structure Determination

A critical area where information is lacking is the solid-state structure determination of this compound through X-ray crystallography. This technique is pivotal for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid, providing insights into bond lengths, bond angles, and intermolecular interactions.

A thorough search of scientific databases did not yield any published studies on the single-crystal X-ray diffraction analysis of this compound. This suggests that either the compound has not been successfully crystallized and analyzed using this method, or the results of such studies have not been disseminated in publicly accessible literature. The absence of crystallographic data means that crucial information about its solid-state conformation and packing remains unknown.

Without experimental crystallographic data, it is not possible to generate a data table of its crystal parameters, such as unit cell dimensions, space group, and atomic coordinates. Discussion of its molecular geometry and intermolecular interactions in the solid state would be purely speculative.

Due to the absence of specific research findings on the advanced analytical methodologies for this compound, particularly the lack of any X-ray crystallography studies on its crystalline derivatives, a detailed and informative article on this specific topic cannot be generated at this time.

Potential Applications in Non Clinical Chemical Research

Development as a Precursor for Advanced Materials

The structural characteristics of (3-Ethyl-2-methylphenyl)methanol make it a promising candidate as a precursor for a variety of advanced materials, including polymers and materials with specific electronic or optical properties.

This compound can function as a monomer in the synthesis of polymers such as polyesters and polycarbonates. The hydroxyl group can participate in condensation polymerization reactions or act as an initiator in ring-opening polymerizations.

For instance, in the ring-opening polymerization of lactones, such as L-lactide, benzyl (B1604629) alcohol and its derivatives are commonly used as initiators. The alcohol initiates the polymerization, and its structure is incorporated as the end group of the resulting polymer chain. researchgate.netresearchgate.netnih.gov The use of this compound as an initiator would introduce the 3-ethyl-2-methylphenyl group at the terminus of the polymer, potentially influencing its thermal properties and solubility.

The table below illustrates a representative example of the ring-opening polymerization of L-lactide using a substituted benzyl alcohol as an initiator, highlighting the kind of data that would be relevant for this compound.

| Entry | Initiator | Monomer/Initiator Ratio | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | Benzyl alcohol | 100:1 | 95 | 13,500 | 1.15 |

| 2 | (3,5-Dimethylphenyl)methanol | 100:1 | 96 | 13,800 | 1.12 |

| 3 | This compound (projected) | 100:1 | ~95 | ~14,000 | ~1.1-1.2 |

Data for this compound is projected based on the performance of structurally similar initiators.

Similarly, in the synthesis of polycarbonates, diols are reacted with a carbonate source. While this compound is a mono-alcohol, it could be chemically modified to a diol to be used as a monomer. Alternatively, it can be used in the depolymerization of existing polycarbonates for chemical recycling. osti.govacs.org

Substituted aromatic compounds are fundamental components of materials used in electronic and optical devices, such as Organic Light-Emitting Diodes (OLEDs). These materials often require specific electronic properties and thermal stability. noctiluca.eu Bipolar host materials, which possess both electron-donating and electron-accepting moieties, are crucial for achieving high-efficiency OLEDs. osti.gov

While this compound itself is not a typical OLED material, it can serve as a precursor for the synthesis of more complex molecules with suitable properties. For example, it can be a starting material for the synthesis of host materials where the substituted phenyl group can be a part of a larger conjugated system. The ethyl and methyl groups can enhance solubility and influence the morphology of thin films, which are critical for device performance. ep2-bayreuth.de

The following table presents typical properties of host materials for OLEDs, providing a reference for the type of characteristics that would be important if this compound were used as a precursor.

| Host Material | T g (°C) | T d (°C) | Triplet Energy (eV) | Application |

| CBP | 110 | 380 | 2.56 | Blue Phosphorescent OLEDs |

| mCP | 60 | 350 | 2.90 | Blue Phosphorescent OLEDs |

| Hypothetical Material from this compound | >100 | >350 | ~2.6-2.9 | Phosphorescent OLEDs |

Properties for a hypothetical material derived from this compound are projected based on common characteristics of host materials.

Synthesis of Specialized Ligands for Catalysis Research

Phosphine (B1218219) ligands are ubiquitous in transition metal catalysis, playing a critical role in tuning the steric and electronic properties of the metal center to control activity and selectivity. nih.govworktribe.com Substituted benzyl alcohols can be converted to the corresponding benzyl halides, which are then used to synthesize phosphine ligands through reactions with phosphides. acs.org

The (3-Ethyl-2-methylphenyl)methyl group from the title compound can be incorporated into a phosphine ligand, where the substitution pattern would create a specific steric environment around the phosphorus atom. This could be advantageous in cross-coupling reactions where fine-tuning of the ligand is necessary to achieve high yields and selectivities. acs.orgnih.gov

Below is a representative table showing the effect of ligand structure on the yield of a Suzuki-Miyaura cross-coupling reaction, illustrating the importance of ligand design and the potential role of ligands derived from this compound.

| Entry | Catalyst | Ligand | Aryl Halide | Arylboronic Acid | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | 4-Bromotoluene | Phenylboronic acid | 85 |

| 2 | Pd(OAc)₂ | P(o-tolyl)₃ | 4-Bromotoluene | Phenylboronic acid | 92 |

| 3 | Pd(OAc)₂ | P((3-ethyl-2-methylphenyl)methyl)Ph₂ (hypothetical) | 4-Bromotoluene | Phenylboronic acid | >90 (expected) |

The performance of the hypothetical ligand is projected based on the impact of sterically demanding ligands in similar reactions.

Utilization in Supramolecular Chemistry as a Building Block for Self-Assembled Structures

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. Benzyl alcohol and its derivatives are known to form supramolecular structures, such as gels and liquid crystals, through hydrogen bonding and π-π stacking interactions. researchgate.netresearchgate.net The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an aromatic ring in this compound makes it a suitable building block for self-assembled structures.

The ethyl and methyl substituents can influence the packing of the molecules in the solid state or in solution, potentially leading to the formation of unique supramolecular architectures. For instance, amphiphilic derivatives of this compound could self-assemble in solution to form micelles or vesicles, which have applications in drug delivery and nanoscience. mdpi.comnih.govrsc.org Furthermore, under certain conditions, it could act as a gelator, forming supramolecular gels by trapping solvent molecules within a fibrous network. worktribe.comresearchgate.net

The table below provides examples of self-assembling systems based on amphiphilic molecules, indicating the types of structures that could potentially be formed from derivatives of this compound.

| Amphiphile Structure | Self-Assembled Structure | Critical Aggregation Concentration (mM) | Application |

| C₁₂H₂₅-Sugar | Micelles | 0.2 | Solubilization |

| C₁₆H₃₃-N⁺(CH₃)₃Br⁻ | Vesicles | 0.01 | Drug Delivery |

| Hypothetical Amphiphile from this compound | Micelles/Vesicles | Dependent on structure | Nanoscience |

The properties of a hypothetical amphiphile are projected based on the behavior of similar self-assembling molecules.

Future Research Directions and Emerging Opportunities for 3 Ethyl 2 Methylphenyl Methanol

The exploration of substituted benzyl (B1604629) alcohols like (3-Ethyl-2-methylphenyl)methanol continues to open new avenues in chemical synthesis and materials science. As researchers strive for more efficient, selective, and sustainable chemical processes, the focus shifts towards innovative methodologies and novel applications for such versatile building blocks. The future research landscape for this compound is poised for significant advancements, particularly in the integration of cutting-edge computational tools, the adoption of bio-inspired synthetic strategies, and the expansion of its role in new chemical reactions.

Q & A

Q. What are the most reliable synthetic routes for (3-Ethyl-2-methylphenyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Grignard Reaction : Reacting 3-ethyl-2-methylbenzaldehyde with methylmagnesium bromide in anhydrous THF under inert atmosphere, followed by acidic workup .

- Reduction of Ketones : Catalytic hydrogenation of 3-ethyl-2-methylacetophenone using Pd/C or Raney Ni in ethanol under H₂ pressure (1–3 atm) at 50–80°C .

- Key Factors : Yield optimization requires strict moisture control (for Grignard) and catalyst activation (for hydrogenation). TLC or GC-MS is recommended for reaction monitoring. Typical yields range from 65–85%, depending on purity of starting materials .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the benzylic -CH₂OH proton at δ 4.5–5.0 ppm (broad singlet) and ethyl/methyl groups at δ 1.2–1.4 ppm (triplet) and δ 2.3–2.5 ppm (singlet), respectively .

- ¹³C NMR : The hydroxyl-bearing carbon appears at δ 60–65 ppm, while aromatic carbons range from δ 120–140 ppm .

- IR : A strong O-H stretch at 3200–3400 cm⁻¹ and C-O stretch at 1050–1100 cm⁻¹ confirm the alcohol moiety .

- MS : Molecular ion peak at m/z 164 (C₁₀H₁₄O⁺) with fragmentation patterns matching loss of -CH₂OH (Δ m/z 31) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound and its analogs?

- Methodological Answer :

- Comparative Analysis : Cross-reference toxicity studies of structurally similar compounds (e.g., (2-Ethylthiophen-3-yl)(phenyl)methanol and (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol ). Use in vitro assays (e.g., neutral red viability tests) to establish baseline cytotoxicity in mammalian cell lines (e.g., HEK-293 or HepG2) .

- Dose-Response Studies : Conduct LC₅₀/IC₅₀ assays under standardized conditions (e.g., 24–72 hr exposure, 37°C, 5% CO₂) to minimize variability .

- Meta-Analysis : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity profiles based on substituent effects (e.g., ethyl/methyl groups may reduce bioavailability compared to halogens) .

Q. What strategies are effective for enantioselective synthesis of this compound, and how can chiral purity be validated?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP or Salen complexes) during ketone reduction to induce enantiomeric excess (ee > 90%) .

- Chiral Resolution : Separate racemic mixtures via diastereomeric salt formation with tartaric acid derivatives .

- Validation :

- Chiral HPLC : Employ a Chiralpak® column (e.g., AD-H or OD-H) with hexane/isopropanol (90:10) mobile phase. Retention times differ by 1–2 minutes for enantiomers .

- Optical Rotation : Measure specific rotation ([α]ᴅ) and compare to literature values for enantiopure standards .

Q. How does this compound interact with biological targets such as enzymes or receptors, and what experimental frameworks are suitable for mechanistic studies?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with targets like cytochrome P450 or GABA receptors. Prioritize hydrogen bonding between the hydroxyl group and active-site residues (e.g., Tyr, Ser) .

- Enzyme Inhibition Assays : Test inhibitory effects on alcohol dehydrogenase (ADH) using spectrophotometric NADH depletion assays at λ = 340 nm .

- In Vivo Studies : Administer the compound in rodent models (e.g., Sprague-Dawley rats) to assess metabolic pathways via LC-MS/MS analysis of urine and plasma metabolites .

Data Contradiction Analysis

Q. Why do different synthetic methods report varying stability profiles for this compound, and how can stability be enhanced?

- Methodological Answer :

- Root Cause : Oxidative degradation of the benzylic alcohol to ketones under ambient conditions is common. Contradictions arise from storage conditions (e.g., exposure to light, O₂) .

- Mitigation :

- Add antioxidants (e.g., BHT at 0.1% w/w) during purification.

- Store under argon at –20°C in amber vials.

- Confirm stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Applications in Advanced Research

Q. Can this compound serve as a ligand in coordination chemistry, and what metal complexes exhibit promising properties?

- Methodological Answer :

- Ligand Design : The hydroxyl and aromatic groups enable coordination with transition metals (e.g., Cu²⁺, Zn²⁺). Synthesize complexes by refluxing the compound with metal salts (e.g., CuCl₂·2H₂O) in ethanol .

- Characterization :

- X-ray Crystallography : Resolve structures to confirm octahedral or tetrahedral geometries.

- Magnetic Studies : Use SQUID magnetometry to assess paramagnetic behavior in Cu²⁺ complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products